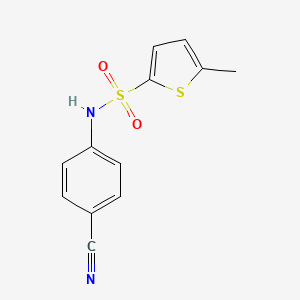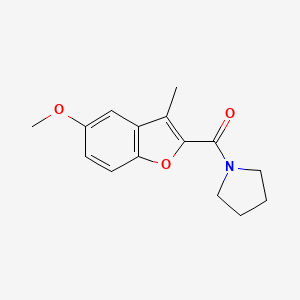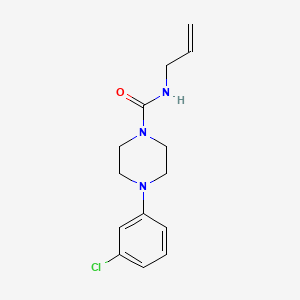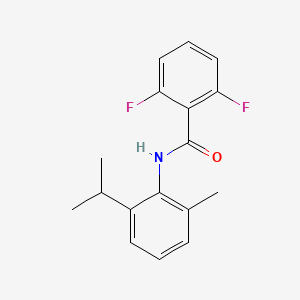
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system tumors.
实验室实验的优点和局限性
One of the main advantages of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide for lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of cancer cells. However, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, the cost and availability of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide may limit its use in some research settings.
未来方向
There are several potential future directions for research on N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide. One area of interest is the development of combination therapies that include N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide with other targeted or immune-based therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide treatment, which could help guide patient selection and improve treatment outcomes. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in different types of cancer and in combination with other treatments.
合成方法
The synthesis of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 5-methylthiophene-2-sulfonyl chloride, followed by purification and isolation of the product. The final compound is obtained in high yield and purity, making it suitable for further studies.
科学研究应用
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in patients with these types of cancer.
属性
IUPAC Name |
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-2-7-12(17-9)18(15,16)14-11-5-3-10(8-13)4-6-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPFVQSQSQOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)
